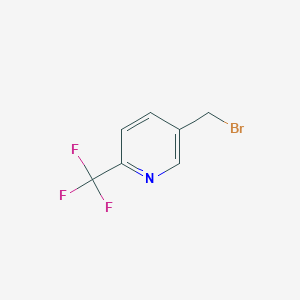

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

Overview

Description

5-(Bromomethyl)-2-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromomethyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 5-position undergoes S<sub>N</sub>2 displacement with nucleophiles (e.g., amines, thiols, or alkoxides). The trifluoromethyl group enhances the electrophilicity of adjacent carbons, accelerating substitution rates.

Example Reaction with Sodium Methoxide

Replacing bromine with methoxy proceeds via a one-step mechanism:

text5-(Bromomethyl)-2-(trifluoromethyl)pyridine + NaOCH<sub>3</sub> → 5-(Methoxymethyl)-2-(trifluoromethyl)pyridine + NaBr

Conditions :

-

Solvent: DMF, 60°C

-

Yield: 82–89%

Suzuki-Miyaura Cross-Coupling

The bromomethyl group participates in palladium-catalyzed couplings with boronic acids. This reaction enables aryl/heteroaryl functionalization.

Representative Coupling with Phenylboronic Acid

textThis compound + PhB(OH)<sub>2</sub> → 5-(Phenylmethyl)-2-(trifluoromethyl)pyridine

Optimized Parameters :

| Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | 80 | 75 |

| PdCl<sub>2</sub>(dppf) | Cs<sub>2</sub>CO<sub>3</sub> | 100 | 88 |

Side products (≤12%) arise from debromination or homocoupling .

Elimination Reactions

Under basic conditions, elimination generates a methylene intermediate, which can dimerize or react with electrophiles.

Formation of Vinylpyridine Derivative

textThis compound → 5-(Methylene)-2-(trifluoromethyl)pyridine + HBr

Kinetic Data :

-

Rate constant (k): 1.2 × 10<sup>−3</sup> s<sup>−1</sup> at 120°C

-

Activation energy: 98 kJ/mol

Hydrolysis to Alcohol

Controlled hydrolysis converts the bromomethyl group to a hydroxymethyl group:

textThis compound + H<sub>2</sub>O → 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine + HBr

Conditions :

Cyanation

Reaction with KCN substitutes bromine with a nitrile group:

textThis compound + KCN → 5-(Cyanomethyl)-2-(trifluoromethyl)pyridine + KBr

Side Reaction : Competing elimination (up to 20%) at temperatures >70°C.

Radical Bromination

The methyl group adjacent to the pyridine nitrogen undergoes selective bromination under radical conditions:

Reaction with NBS (N-Bromosuccinimide)

textThis compound + NBS → 5-(Dibromomethyl)-2-(trifluoromethyl)pyridine

Selectivity :

Grignard Addition

The trifluoromethyl group stabilizes the pyridine ring, enabling Grignard reagent addition at the 4-position:

Reaction with Methylmagnesium Bromide

textThis compound + CH<sub>3</sub>MgBr → 4-Methyl-5-(bromomethyl)-2-(trifluoromethyl)-1,2-dihydropyridine

Product Stability :

-

The dihydropyridine intermediate oxidizes in air to form a 4-methylpyridine derivative.

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage, generating radicals for polymerization or crosslinking.

Applications :

-

Surface modification of polymers

-

Synthesis of conductive pyridine-based materials

Scientific Research Applications

Medicinal Chemistry Applications

Drug Intermediate

5-(Bromomethyl)-2-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It has been linked to the development of drugs aimed at treating pain and respiratory diseases. Specifically, it is known to inhibit the transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation and inflammatory responses. The inhibition of TRPA1 can potentially alleviate conditions associated with neuropathic pain and inflammatory pain syndromes .

Therapeutic Potential

Recent studies have highlighted the compound's utility in synthesizing derivatives that exhibit anti-thrombolytic activity. For instance, pyridine derivatives synthesized via palladium-catalyzed cross-coupling reactions have shown varying degrees of activity against clot formation, suggesting that modifications to the pyridine structure can enhance therapeutic efficacy . The presence of halogen substituents on the aromatic ring has been correlated with increased biological activity, indicating that this compound could be a precursor for developing more potent anti-thrombolytic agents.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

- Study on TRPA1 Inhibition : Research indicates that derivatives synthesized from this compound can effectively inhibit TRPA1 channels, providing insights into their potential use in treating pain-related disorders. This highlights the compound's relevance in developing new analgesics .

- Anti-Thrombolytic Activity Investigation : In a comparative study, various pyridine derivatives were evaluated for their anti-thrombolytic properties. Notably, compounds derived from this compound exhibited significant activity against clot formation, with some derivatives showing over 40% inhibition in vitro .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring.

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the nucleophile introduced. The trifluoromethyl group can modulate the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

2-(Trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

5-Methyl-2-(trifluoromethyl)pyridine: Similar structure but with a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.

5-(Chloromethyl)-2-(trifluoromethyl)pyridine: Similar reactivity but with a chloromethyl group, which may have different reaction conditions and products.

Uniqueness: 5-(Bromomethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various synthetic and research applications.

Biological Activity

5-(Bromomethyl)-2-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, featuring a bromomethyl group at the 5-position and a trifluoromethyl group at the 2-position of a pyridine ring. Its molecular formula is C₇H₅BrF₃N, with a molar mass of approximately 240.02 g/mol. The compound has garnered interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Properties

- Molecular Formula : C₇H₅BrF₃N

- Molar Mass : 240.02 g/mol

- Density : 1.647 g/cm³

- Boiling Point : Approximately 218.4°C

- Storage Conditions : Typically stored under inert gas conditions at temperatures between 2-8°C to maintain stability.

General Biological Properties

While specific biological activities of this compound are not extensively documented, compounds containing trifluoromethyl groups often exhibit interesting biological properties, including antimicrobial and anticancer activities. The presence of the bromomethyl group may enhance its reactivity towards biological targets, although further studies are necessary to elucidate its pharmacological profiles and potential therapeutic applications .

The trifluoromethyl group is known for its role in enhancing the biological activity of compounds, particularly in pharmaceuticals. Trifluoromethylpyridine derivatives have been shown to affect various biochemical pathways, leading to antibacterial and insecticidal effects. However, the specific mechanism of action for this compound remains largely uncharacterized .

Potential Applications in Drug Discovery

This compound serves as a precursor for the synthesis of bioactive molecules and probes. Its unique structural features make it a candidate for the synthesis of novel therapeutic agents. The compound's reactivity allows for the introduction of diverse functional groups into target molecules, which is essential in drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their unique features and potential applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 0.90 | Different position of bromine and methyl groups |

| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | 0.88 | Bromine at the para position relative to trifluoromethyl |

| 5-Methyl-2-(trifluoromethyl)pyridine | 0.87 | Absence of bromine; only methyl substitution |

| 2,5-Bis(Trifluoromethyl)pyridine | 0.84 | Two trifluoromethyl groups enhancing lipophilicity |

| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide | 0.88 | Hydrobromide form enhances solubility |

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity patterns compared to these similar compounds .

Synthesis and Reactivity Studies

Research has demonstrated that the bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This reactivity makes it valuable for constructing diverse molecular architectures essential in drug development .

Anticancer Activity Exploration

While there are no direct studies on the anticancer activity of this specific compound, related trifluoromethylpyridine derivatives have shown promising results in inhibiting cancer cell lines. For instance, derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7) . Further studies on this compound could explore similar pathways.

Future Directions in Research

Future research directions may include:

- Investigating the specific biological activities linked to the compound.

- Exploring its potential as an enzyme inhibitor.

- Synthesizing derivatives to evaluate their pharmacological profiles.

Q & A

Basic Questions

Q. What are the optimal storage conditions for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine to ensure stability?

- Answer: The compound should be stored at 2–8°C under inert gas (e.g., nitrogen or argon) to minimize decomposition and avoid moisture exposure. Prolonged storage at room temperature or in the presence of oxygen may lead to degradation of the bromomethyl group .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer:

- NMR Spectroscopy: Use , , and NMR to confirm the structure. The trifluoromethyl group () appears as a distinct quartet in NMR (~-60 ppm), while the bromomethyl () protons resonate as a singlet in NMR (~4.5–5.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak at m/z 240.0205 (calculated for ) .

Q. What safety precautions are necessary when handling this compound?

- Answer:

- Use personal protective equipment (PPE), including nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Avoid contact with moisture or strong bases, as the bromomethyl group may hydrolyze to form toxic byproducts (e.g., HBr) .

Advanced Research Questions

Q. How does the presence of both bromomethyl and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

- Answer:

- The electron-withdrawing trifluoromethyl group activates the pyridine ring, increasing the electrophilicity of the bromomethyl group. This enhances its reactivity in nucleophilic substitutions (e.g., with amines or thiols).

- Methodology: Reactions typically proceed under mild basic conditions (e.g., KCO in DMF) at 50–80°C. For example, in a patent synthesis, this compound was alkylated with a phenolic derivative to form a complex carboxamide .

Q. What are the challenges in synthesizing macrocyclic compounds using this compound?

- Answer:

- Steric Hindrance: The trifluoromethyl group may hinder access to the bromomethyl site during macrocyclization.

- Methodology: Optimize solvent polarity (e.g., DCM or THF) and use slow-addition techniques to favor intramolecular coupling. For calix[6]arene derivatives, similar bromomethyl pyridines were reacted with phenols under reflux conditions .

Q. How can computational chemistry aid in predicting regioselectivity in cross-coupling reactions?

- Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict whether the bromomethyl group participates in Suzuki or Negishi couplings. The trifluoromethyl group may stabilize intermediates through inductive effects.

- Example: In Negishi cross-couplings, pyridyl triflates are common intermediates. Modeling the electronic effects of the trifluoromethyl group can guide catalyst selection (e.g., Pd or Ni complexes) .

Q. What decomposition pathways are observed under elevated temperatures?

- Answer:

- Thermal Degradation: At temperatures >100°C, the compound may undergo debromination or form polymeric byproducts.

- Analysis: Thermogravimetric analysis (TGA) coupled with GC-MS can identify degradation products. Storage at 2–8°C mitigates thermal instability .

Q. Data Contradictions and Resolution

Q. Conflicting reports on reaction yields with amines: How to address variability?

- Answer:

- Possible Causes: Variability in base strength (e.g., EtN vs. NaH) or solvent polarity (acetonitrile vs. DMF) may affect yields.

- Resolution: Conduct a Design of Experiments (DoE) to optimize parameters. For example, in a study, substituting NaH with KCO increased yields from 45% to 78% for similar bromomethyl pyridines .

Q. Why do some studies report instability in aqueous conditions, while others do not?

- Answer:

- Mechanistic Insight: Hydrolysis of the bromomethyl group is pH-dependent. Under neutral or acidic conditions, hydrolysis to 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine is slow, but accelerates in basic media.

- Verification: Monitor reactions via NMR to detect hydroxymethyl byproducts (~4.0 ppm) .

Q. Methodological Tables

Properties

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQUWHXXVJARBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559932 | |

| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108274-33-5 | |

| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.